Cas no 32863-61-9 (6,6-dimethylbicyclo3.1.1hept-2-ene)

6,6-Dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic monoterpene derivative with a rigid, strained structure, making it a valuable intermediate in organic synthesis. Its unique bicyclic framework, featuring a double bond at the 2-position, enables selective functionalization for applications in fine chemicals, fragrances, and pharmaceuticals. The geminal dimethyl substitution at the 6-position enhances steric stability while retaining reactivity at the unsaturated site. This compound is particularly useful in Diels-Alder reactions, hydrofunctionalizations, and ring-opening polymerizations due to its constrained geometry. Its high purity and well-defined structure ensure consistent performance in research and industrial processes, offering precise control in synthetic pathways.
6,6-dimethylbicyclo3.1.1hept-2-ene structure
32863-61-9 structure
商品名:6,6-dimethylbicyclo3.1.1hept-2-ene
CAS番号:32863-61-9
MF:C9H14
メガワット:122.20746
CID:1453496
PubChem ID:244024

6,6-dimethylbicyclo3.1.1hept-2-ene 化学的及び物理的性質

名前と識別子

    • 6,6-Dimethylbicyclo[3.1.1]-2-heptene
    • 6,6-Dimethyl-bicyclo&lt
    • 3,1,1&gt
    • -hept-2-en
    • Apopinene
    • (6,6-dimethyl)-bicyclo[3.1.1]hept-2-ene
    • 6,6-Dimethylbicyclo[3.1.1]hept-2-ene
    • 6,6-dimethyl-norpin-2-ene
    • 6,6-Dimethyl-norpin-2-en
    • 6,6-dimethyl-bicyclo[3,1,1]hept-2-ene
    • 6,6-Dimethyl-bicyclo< 3,1,1> -hept-2-en
    • 6,6-dimethylbicyclo3.1.1hept-2-ene
    • Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-
    • EN300-1608314
    • 6,6-Dimethylnorpin-2-ene
    • 32863-61-9
    • 8VZE9397KS
    • DTXSID70954521
    • Bicyclo[3.1.1]hept-2-ene,6-dimethyl-
    • Apopinen
    • NSC-54388
    • SUEFRHDDZDWKFN-UHFFFAOYSA-N
    • 7,7-dimethylbicyclo[3.1.1]-2-heptene
    • 2-Norpinene,6-dimethyl-
    • NSC54388
    • 2-Norpinene, 6,6-dimethyl-
    • DB-263726
    • インチ: InChI=1S/C9H14/c1-9(2)7-4-3-5-8(9)6-7/h3-4,7-8H,5-6H2,1-2H3
    • InChIKey: SUEFRHDDZDWKFN-UHFFFAOYSA-N
    • ほほえんだ: CC1(C2CC=CC1C2)C

計算された属性

  • せいみつぶんしりょう: 122.10962
  • どういたいしつりょう: 122.11
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 0.892
  • ふってん: 137.4°C at 760 mmHg
  • フラッシュポイント: 17.8°C
  • 屈折率: 1.485
  • PSA: 0
  • LogP: 2.60860

6,6-dimethylbicyclo3.1.1hept-2-ene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1608314-0.1g
6,6-dimethylbicyclo[3.1.1]hept-2-ene
32863-61-9 95%
0.1g
$410.0 2023-06-04
Enamine
EN300-1608314-0.5g
6,6-dimethylbicyclo[3.1.1]hept-2-ene
32863-61-9 95%
0.5g
$925.0 2023-06-04
Enamine
EN300-1608314-50mg
6,6-dimethylbicyclo[3.1.1]hept-2-ene
32863-61-9 95.0%
50mg
$275.0 2023-09-23
Enamine
EN300-1608314-10000mg
6,6-dimethylbicyclo[3.1.1]hept-2-ene
32863-61-9 95.0%
10000mg
$5099.0 2023-09-23
1PlusChem
1P007J2V-500mg
7,7-dimethylbicyclo[3.1.1]hept-3-ene
32863-61-9 95%
500mg
$1063.00 2025-02-22
Aaron
AR007JB7-100mg
7,7-dimethylbicyclo[3.1.1]hept-3-ene
32863-61-9 95%
100mg
$589.00 2025-01-23
Aaron
AR007JB7-250mg
7,7-dimethylbicyclo[3.1.1]hept-3-ene
32863-61-9 95%
250mg
$831.00 2025-01-23
Enamine
EN300-1608314-250mg
6,6-dimethylbicyclo[3.1.1]hept-2-ene
32863-61-9 95.0%
250mg
$586.0 2023-09-23
A2B Chem LLC
AD50519-50mg
6,6-dimethylbicyclo[3.1.1]hept-2-ene
32863-61-9 95%
50mg
$325.00 2024-04-20
A2B Chem LLC
AD50519-2.5g
6,6-dimethylbicyclo[3.1.1]hept-2-ene
32863-61-9 95%
2.5g
$2482.00 2024-04-20

6,6-dimethylbicyclo3.1.1hept-2-ene 関連文献

6,6-dimethylbicyclo3.1.1hept-2-eneに関する追加情報

Introduction to 6,6-dimethylbicyclo3.1.1hept-2-ene (CAS No. 32863-61-9)

6,6-dimethylbicyclo3.1.1hept-2-ene, identified by its Chemical Abstracts Service (CAS) number 32863-61-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This bicyclic hydrocarbon features a unique structural framework that has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecules. The compound's structure consists of a seven-membered ring system with two methyl substituents and a double bond, making it a versatile intermediate for various chemical transformations.

The nomenclature of 6,6-dimethylbicyclo3.1.1hept-2-ene adheres to the IUPAC rules for naming cyclic hydrocarbons, which emphasizes the connectivity and configuration of atoms within the molecule. The prefix "bicyclo" indicates the presence of two fused rings, while the numerical designation "3.1.1" specifies the number of atoms in each ring segment. The "-ene" suffix denotes the presence of a carbon-carbon double bond, which is a key feature influencing the compound's reactivity and electronic properties.

Recent advancements in computational chemistry have allowed researchers to delve deeper into the mechanistic aspects of reactions involving 6,6-dimethylbicyclo3.1.1hept-2-ene. Molecular modeling studies have revealed that this compound can serve as an effective scaffold for constructing more intricate molecular architectures. The rigid bicyclic core provides stability, while the double bond offers opportunities for functionalization through various reactions such as hydrogenation, oxidation, and polymerization.

In the realm of pharmaceutical research, 6,6-dimethylbicyclo3.1.1hept-2-ene has been explored as a precursor for developing novel therapeutic agents. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often exhibit bioactivity due to their complex cyclic frameworks. Researchers have hypothesized that derivatives of this compound could possess pharmacological properties relevant to treating inflammatory diseases or neurological disorders.

One particularly intriguing application of 6,6-dimethylbicyclo3.1.1hept-2-ene is in the synthesis of polymers with tailored mechanical and thermal properties. The presence of multiple double bonds allows for controlled polymerization via methods such as ring-opening metathesis polymerization (ROMP). This approach has led to the development of high-performance polymers that find use in aerospace, automotive, and electronics industries due to their lightweight yet robust nature.

The synthesis of 6,6-dimethylbicyclo3.1.1hept-2-ene itself presents both challenges and opportunities for chemists. Traditional methods often involve multi-step processes starting from readily available precursors like acetylene or cycloalkanes. However, recent innovations in catalytic systems have enabled more efficient routes to this compound, reducing reaction times and improving yields.

From an industrial perspective, the demand for 6,6-dimethylbicyclo3.1.1hept-2-ene has grown alongside advancements in material science and drug discovery technologies. Manufacturers are increasingly focusing on scalable production methods that align with green chemistry principles, minimizing waste and energy consumption without compromising purity or yield.

The electronic properties of 6,6-dimethylbicyclo3.1.1hept-2-ene make it an attractive candidate for applications in organic electronics and photovoltaics. By modifying its substituents or incorporating it into conjugated polymers, researchers aim to develop materials with enhanced light-harvesting capabilities or charge transport efficiencies.

In conclusion, 6 , 6 - dimethylbicyclo3 . 1 . 1 hept - 2 - ene ( CAS No . 32863 - 61 - 9 ) represents a fascinating subject of study with broad implications across multiple scientific disciplines . Its unique structural features , coupled with its reactivity , position it as a valuable tool for both academic research and industrial applications . As our understanding of its properties continues to evolve , so too will its role in shaping future advancements in chemistry , materials science , and medicine .

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